

A Head-to-Head Comparison of Lats Inhibitors: TDI-011536 vs. VT02956

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Compound of Interest

Compound Name: TDI-011536

Cat. No.: B10831577

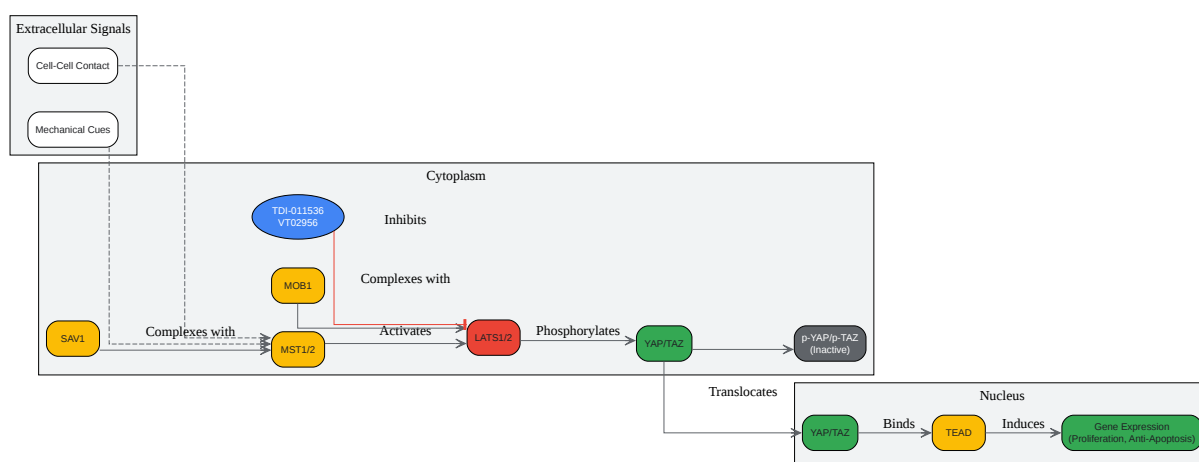
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In the landscape of regenerative medicine and oncology, the Hippo signaling pathway has emerged as a critical regulator of cell proliferation, differentiation, and survival. Large Tumor Suppressor (LATS) kinases 1 and 2 are central components of this pathway, acting as a brake on cell growth. Their inhibition presents a promising therapeutic strategy to promote tissue regeneration and combat certain cancers. This guide provides a detailed comparison of two prominent LATS kinase inhibitors, **TDI-011536** and VT02956, for researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the Hippo Pathway

Both **TDI-011536** and VT02956 are potent small molecule inhibitors of LATS1 and LATS2 kinases. By inhibiting LATS, these compounds prevent the phosphorylation of the downstream effectors YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif). Unphosphorylated YAP/TAZ can then translocate to the nucleus, where they associate with TEAD (TEA domain) transcription factors to induce the expression of genes that promote cell proliferation and inhibit apoptosis.

Below is a diagram illustrating the Hippo signaling pathway and the point of intervention for **TDI-011536** and VT02956.



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